Persianone

Description

Properties

Molecular Formula |

C40H56O6 |

|---|---|

Molecular Weight |

632.9 g/mol |

IUPAC Name |

(2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C40H56O6/c1-25-29(12-11-27-14-21-44-23-27)38(7)18-9-16-36(3,4)34(38)30(41)32(25)46-33-26(2)40(43,20-13-28-15-22-45-24-28)39(8)19-10-17-37(5,6)35(39)31(33)42/h14-15,21-24,26,32-35,43H,9-13,16-20H2,1-8H3/t26-,32+,33-,34+,35+,38-,39+,40-/m1/s1 |

InChI Key |

JGQYOTZPAZMNBZ-LRVPTYLMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)O[C@H]4C(=C([C@]5(CCCC([C@@H]5C4=O)(C)C)C)CCC6=COC=C6)C |

Canonical SMILES |

CC1C(C(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC4C(=C(C5(CCCC(C5C4=O)(C)C)C)CCC6=COC=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Persianone

This guide provides a comprehensive overview of the chemical structure of Persianone, a complex natural product. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Descriptors

This compound is a large and complex molecule with the molecular formula C40H56O6.[1] Its intricate structure is defined by a unique arrangement of atoms and functional groups, which are systematically described by various chemical nomenclature and notation systems. A summary of these identifiers is presented in Table 1.

| Identifier Type | Value | Reference |

| IUPAC Name | (2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one | PubChem CID: 15765316[1] |

| Molecular Formula | C40H56O6 | PubChem CID: 15765316[1] |

| Molecular Weight | 632.9 g/mol | PubChem CID: 15765316[1] |

| SMILES | C[C@@H]1--INVALID-LINK--O)(CCCC2(C)C)C">C@HO[C@H]4C(=C([C@]5(CCCC([C@@H]5C4=O)(C)C)C)CCC6=COC=C6)C | PubChem CID: 15765316[1] |

| InChI | InChI=1S/C40H56O6/c1-25-29(12-11-27-14-21-44-23-27)38(7)18-9-16-36(3,4)34(38)30(41)32(25)46-33-26(2)40(43,20-13-28-15-22-45-24-28)39(8)19-10-17-37(5,6)35(39)31(33)42/h14-15,21-24,26,32-35,43H,9-13,16-20H2,1-8H3/t26-,32+,33-,34+,35+,38-,39+,40-/m1/s1 | PubChem CID: 15765316[1] |

| InChIKey | JGQYOTZPAZMNBZ-LRVPTYLMSA-N | PubChem CID: 15765316[1] |

Structural Representation

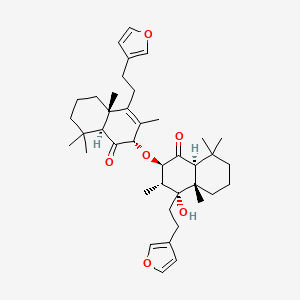

The two-dimensional chemical structure of this compound is depicted below. This representation illustrates the connectivity of atoms and the arrangement of its core components, including the furan rings and the complex polycyclic system.

Figure 1: 2D Chemical Structure of this compound.

Conceptual Relationship of Chemical Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive description of its structure. The following diagram illustrates the logical flow from the systematic name to machine-readable formats.

Caption: Relationship between chemical nomenclature and structural representations for this compound.

Stereochemistry

The IUPAC name of this compound, (2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one, specifies the stereochemistry at its multiple chiral centers.[1] The designations (2S, 4aS, 8aS) and (2R, 3R, 4R, 4aS, 8aS) indicate the specific spatial arrangement of atoms at these centers. This precise three-dimensional architecture is crucial for its biological activity and molecular interactions. The InChI string also encapsulates this stereochemical information.[1]

Experimental Protocols

Detailed experimental protocols for the elucidation of this compound's structure would typically involve a combination of spectroscopic techniques. While the provided search results do not contain the original experimental data, a standard workflow for determining the structure of a novel natural product like this compound is outlined below.

Caption: A typical experimental workflow for determining the chemical structure of a natural product.

References

Persianone: A Technical Overview of a Novel Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persianone is a complex diterpenoid natural product with the chemical formula C40H56O6.[1] First identified in Pseudodictamnus aucheri, a plant species found in the Iranian region, this molecule presents a unique and intricate chemical architecture.[1] This technical guide serves to consolidate the currently available physicochemical data for this compound, offering a foundational resource for researchers interested in its potential for further investigation and drug discovery. While comprehensive biological and mechanistic data remains limited in the public domain, this document provides a thorough summary of its known properties.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been primarily determined through computational methods. These calculated parameters offer initial insights into the molecule's behavior and potential for formulation and delivery. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C40H56O6 | PubChem[1] |

| Molecular Weight | 632.9 g/mol | PubChem[1] |

| IUPAC Name | (2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one | PubChem[1] |

| CAS Number | 170894-20-9 | GlpBio[2] |

| Topological Polar Surface Area | 89.9 Ų | PubChem[1] |

| XLogP3 | 8.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Solubility | Information on specific solvents is limited. General advice suggests selecting an appropriate solvent based on the product's solubility characteristics and, if necessary, warming to 37°C and using sonication to increase solubility. | GlpBio[2] |

| Storage | For optimal stability, this compound should be stored at room temperature. Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. For long-term storage, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. | GlpBio[2] |

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from Pseudodictamnus aucheri or its total chemical synthesis are not currently available in peer-reviewed scientific literature. Further research is required to develop and publish standardized methodologies for obtaining this compound.

Biological Activity and Signaling Pathways

At present, there is a notable absence of published research detailing the biological activity of this compound. Preliminary investigations into its potential anticancer, anti-inflammatory, or other therapeutic effects have not been reported. Consequently, the mechanism of action and any associated intracellular signaling pathways for this compound remain unknown.

The following diagram illustrates a generic workflow for the screening of a novel natural product like this compound for biological activity, a process that has yet to be documented for this specific compound.

Caption: A generalized workflow for the discovery and validation of bioactive natural products.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its complex chemical structure. The data presented in this guide, primarily derived from computational and supplier information, provides a starting point for future research. There is a clear and urgent need for comprehensive studies to elucidate the biological activities and mechanisms of action of this compound. The development of robust isolation and synthesis protocols will be critical to enabling these future investigations. As research progresses, a more complete understanding of this compound's potential as a therapeutic agent may emerge.

References

Persianone: A Technical Overview of a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Persianone, a diterpenoid of interest for its potential therapeutic applications.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 170894-20-9[1][2] |

| IUPAC Name | (2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one[3] |

| Molecular Formula | C₄₀H₅₆O₆[1][3] |

| Class | Diterpenoid[1][2] |

Biological Activity and Therapeutic Potential

This compound is a natural compound isolated from plants of the Salvia genus, which are known for producing a variety of bioactive secondary metabolites. Diterpenoids, the class of compounds to which this compound belongs, have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects.

While specific quantitative data for this compound's biological activity is not extensively documented in publicly available literature, the known activities of related diterpenoids from Salvia species suggest its potential as a subject for further investigation in drug discovery and development.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in specialized phytochemical literature. Standard assays for evaluating its potential biological activities would include:

Cytotoxicity Assays

A common method to assess the potential anticancer activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed, followed by analysis with flow cytometry.

Logical Flow: Annexin V/PI Apoptosis Assay

References

The Emergence of Persianone Analogs: A Technical Guide to the Chemistry and Biology of Labdane Diterpenoids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of labdane diterpenoids, a significant class of natural products with diverse biological activities. While the term "Persianone" does not correspond to a formally recognized compound in current chemical literature, this guide will use Sclareol , a structurally representative labdane diterpenoid isolated from various Salvia species prevalent in the Persian region, as a focal point for an in-depth analysis. This document will detail the chemical properties, biosynthesis, and mechanism of action of sclareol and related labdane diterpenoids, with a particular emphasis on their anticancer properties. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Labdane Diterpenoids

Labdane-type diterpenoids are a large and structurally diverse family of more than 7,000 known natural products.[1] These compounds are characterized by a bicyclic core structure derived from the precursor geranylgeranyl pyrophosphate (GGPP).[2] The biosynthesis of the labdane skeleton is a key branching point in terpenoid metabolism, leading to a wide array of more complex structures, including abietanes, pimaranes, and kauranes.[2]

Labdane diterpenoids are particularly abundant in plants of the Lamiaceae family, with the genus Salvia being a notable source.[3][4] Several Iranian Salvia species have been investigated for their rich phytochemical profiles, revealing a variety of labdane diterpenoids with interesting biological activities.[3][5] These activities include antimicrobial, anti-inflammatory, cytotoxic, and antitumor effects, making them attractive scaffolds for drug discovery.[4]

This guide focuses on Sclareol , a well-characterized labdane diterpenoid isolated from species such as Salvia sclarea and Salvia reuterana.[3][6] Sclareol serves as an exemplary model for understanding the chemical and biological properties of this class of compounds, which for the purpose of this guide, we will refer to as "this compound" analogs due to their prevalence in botanicals of the Persian region.

Chemical Structure and Properties of Sclareol

Sclareol is a bicyclic diterpene alcohol with the chemical formula C₂₀H₃₆O₂.[6] Its structure features a decalin ring system with a side chain containing a vinyl group and a tertiary alcohol.

-

IUPAC Name: (1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol[6]

-

Molecular Weight: 308.5 g/mol [6]

-

Appearance: White, crystalline solid

-

Solubility: Soluble in organic solvents such as ethanol, DMSO, and chloroform; sparingly soluble in water.

The structural elucidation of sclareol and its analogs is typically achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[7]

Biosynthesis of Labdane Diterpenoids

The biosynthesis of labdane-related diterpenoids begins with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2] This process is catalyzed by a class of enzymes known as diterpene synthases. The formation of the characteristic bicyclic labdane skeleton is a crucial step that sets the stage for further structural diversification through the action of other enzymes, such as cytochrome P450 monooxygenases.[2]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 6. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

Spectroscopic Characterization of Diterpenoids from Pseudodictamnus aucheri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diterpenoids from Pseudodictamnus aucheri

Pseudodictamnus aucheri (formerly Ballota aucheri), a plant species endemic to regions of Iran and Iraq, is a known source of various bioactive secondary metabolites, particularly furanolabdane diterpenoids. These compounds have garnered interest for their potential pharmacological activities. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize typical ¹H and ¹³C NMR spectroscopic data for a representative furanolabdane diterpenoid isolated from Pseudodictamnus aucheri. These values are compiled from published literature and serve as a reference for the characterization of similar compounds.

Table 1: Representative ¹H NMR Data for a Furanolabdane Diterpenoid from Pseudodictamnus aucheri (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1α | 1.55 | m | |

| 1β | 1.70 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.45 | m | |

| 3β | 1.65 | m | |

| 5 | 2.10 | dd | 11.5, 2.5 |

| 6 | 4.50 | d | 8.0 |

| 7 | 3.80 | d | 8.0 |

| 9 | 2.50 | br d | 12.0 |

| 11 | 2.85 | m | |

| 12 | 3.20 | m | |

| 14 | 7.35 | t | 1.7 |

| 15 | 6.30 | t | 1.0 |

| 16 | 7.20 | dd | 1.8, 0.8 |

| 17 (CH₃) | 0.95 | s | |

| 18 (CH₃) | 0.85 | s | |

| 19 (CH₃) | 1.10 | d | 7.0 |

| 20 (CH₃) | 0.90 | s |

Table 2: Representative ¹³C NMR Data for a Furanolabdane Diterpenoid from Pseudodictamnus aucheri (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 75.0 |

| 7 | 65.0 |

| 8 | 45.0 |

| 9 | 60.0 |

| 10 | 40.0 |

| 11 | 25.0 |

| 12 | 30.0 |

| 13 | 125.0 |

| 14 | 143.0 |

| 15 | 111.0 |

| 16 | 139.0 |

| 17 | 21.0 |

| 18 | 33.0 |

| 19 | 15.0 |

| 20 | 17.0 |

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of isolated natural products. For a furanolabdane diterpenoid, the molecular ion peak [M]⁺ in the mass spectrum provides the exact molecular weight, allowing for the calculation of the molecular formula. Fragmentation patterns observed in MS/MS spectra can further aid in the structural elucidation by revealing characteristic losses of functional groups.

| Ionization Mode | Mass Analyzer | Observed m/z | Formula |

| ESI+ | TOF | [M+H]⁺, [M+Na]⁺ | C₂₀H₂₈O₄ |

Experimental Protocols

The following sections detail the typical experimental methodologies for the isolation and spectroscopic analysis of diterpenoids from Pseudodictamnus aucheri.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Pseudodictamnus aucheri are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fractions obtained are subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography (CC): Silica gel is commonly used as the stationary phase with a gradient elution system of solvents like n-hexane, ethyl acetate, and methanol.

-

Sephadex LH-20: This size-exclusion chromatography is used for further purification, particularly for separating compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase is often the final step to obtain highly pure compounds.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

-

Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural assignment:

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra are typically acquired using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled with a TOF (Time-of-Flight) or Orbitrap mass analyzer.

-

Analysis: The instrument provides the accurate mass of the molecular ion, which is used to determine the elemental composition. MS/MS fragmentation experiments can be performed to gain further structural insights.

-

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of natural products and a logical relationship for spectroscopic data analysis.

Figure 1. Experimental workflow for isolation of diterpenoids.

Figure 2. Logic diagram for spectroscopic data integration.

natural abundance of Persianone in Ballota aucheri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persianone, a dimeric diterpene isolated from the aerial parts of Ballota aucheri, represents a unique phytochemical with potential pharmacological significance. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, isolation, and potential biological activities of this compound. Detailed experimental protocols for extraction and isolation are presented, alongside hypothesized signaling pathways based on the activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Natural Abundance of this compound in Ballota aucheri

This compound is a naturally occurring dimeric diterpene first isolated from the aerial parts of Ballota aucheri, a plant species belonging to the Lamiaceae family. While the initial report of its isolation confirmed its presence in this plant, specific quantitative data regarding its natural abundance, such as percentage yield from the dried plant material, is not extensively detailed in publicly accessible literature. The primary source identifying this compound from Ballota aucheri is the work of Rustaiyan et al. (1995).

Table 1: Quantitative Data on this compound in Ballota aucheri

| Compound | Plant Source | Part Used | Reported Yield | Reference |

| This compound | Ballota aucheri | Aerial Parts | Not specified in available literature | [1] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized experimental protocol for the extraction and isolation of diterpenes from plant material, adapted from standard phytochemical procedures. The original isolation of this compound was reported by Rustaiyan et al., and their work should be consulted for specific details if accessible.

2.1.1. Plant Material Collection and Preparation

-

Collect the aerial parts of Ballota aucheri during its flowering season.

-

Air-dry the plant material in a shaded, well-ventilated area to a constant weight.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent at least two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

2.1.3. Fractionation and Purification

-

Subject the crude extract to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

-

Analyze the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing diterpenoids.

-

Subject the diterpenoid-rich fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

Further purify the combined fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.1.4. Structure Elucidation

-

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Workflow for Extraction and Isolation

Biological Activity and Hypothesized Signaling Pathway

While specific studies on the biological activity and signaling pathways of this compound are limited, diterpenes isolated from other Ballota species have demonstrated cytotoxic and anti-inflammatory activities.[2] It is plausible that this compound may exhibit similar properties.

Potential Cytotoxic Activity

Extracts from various plants used in Persian traditional medicine have shown cytotoxic activity against different cancer cell lines.[3][4][5] Diterpenoids, as a class of compounds, are known to possess anticancer properties.[6] Further investigation is required to determine if this compound exhibits cytotoxic effects.

Hypothesized Anti-inflammatory Signaling Pathway

Many natural compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. The inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs.[9][10]

Based on the known anti-inflammatory properties of other diterpenes, a hypothesized signaling pathway for this compound's potential anti-inflammatory action is presented below. This pathway suggests that this compound may inhibit the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Disclaimer: The signaling pathway presented is a hypothesis based on the known mechanisms of similar compounds and requires experimental validation for this compound.

Conclusion and Future Directions

This compound from Ballota aucheri is a structurally interesting natural product with potential for further pharmacological investigation. The immediate research priorities should be to determine its natural abundance through quantitative analysis and to elucidate its biological activities, particularly its potential cytotoxic and anti-inflammatory effects. Should these activities be confirmed, subsequent studies should focus on delineating the precise molecular mechanisms and signaling pathways involved. This technical guide provides a starting point for researchers to build upon and unlock the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic, Antioxidant and Antimicrobial Activities and Phenolic Contents of Eleven Salvia Species from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Cytotoxic Activity of Four Plants Used in Persian Traditional Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Activity of Some Medicinal Plants from Hamedan District of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Bioactive Compounds: A Technical Guide

Disclaimer: Initial literature searches did not yield specific information on a compound referred to as "Persianone." Therefore, this document serves as an in-depth technical guide to the preliminary biological screening process of a hypothetical natural product, designated here as Compound X . The data, protocols, and workflows presented are representative examples derived from studies on bioactive compounds isolated from medicinal plants of the Persian region, intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies.

This guide outlines three fundamental assays in a preliminary biological screening cascade: cytotoxicity, antimicrobial, and enzyme inhibition screening.

Cytotoxicity Screening

Cytotoxicity assays are crucial for determining the potential of a compound to induce cell death, a key indicator for both anticancer potential and general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]

Data Presentation: Cytotoxicity of Compound X

The following table summarizes the cytotoxic activity of Compound X against various human cancer cell lines and a normal cell line, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Cell Line | Cell Type | IC50 (µg/mL) of Compound X |

| MCF-7 | Human Breast Adenocarcinoma | 25.79[2] |

| HepG2 | Human Hepatocellular Carcinoma | 35.79[2] |

| HT-29 | Human Colon Carcinoma | 43.34[2] |

| K562 | Human Myelogenous Leukemia | 28.3[3] |

| MDBK | Normal Bovine Kidney | > 100[4] |

Experimental Protocol: MTT Assay

This protocol details the steps for evaluating the cytotoxicity of Compound X using the MTT assay.[1][3][4]

-

Cell Culture: Human cancer cell lines (MCF-7, HepG2, HT-29, K562) and a normal cell line (MDBK) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Stock solutions of Compound X are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made with culture medium to achieve final concentrations ranging from 0.1 to 200 µg/mL. The cells are treated with these concentrations and incubated for 48-72 hours. Control wells contain cells treated with DMSO at the same concentration as the test wells.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[3]

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Workflow Visualization: MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Screening

The antimicrobial activity of a compound is assessed to determine its potential for treating infectious diseases. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Data Presentation: Antimicrobial Activity of Compound X

The following table presents the MIC values of Compound X against a panel of pathogenic bacteria and a fungus.

| Microorganism | Type | MIC (µg/mL) of Compound X |

| Staphylococcus aureus | Gram-positive Bacteria | 78[6] |

| Bacillus cereus | Gram-positive Bacteria | 78[6] |

| Escherichia coli | Gram-negative Bacteria | 156[6] |

| Listeria monocytogenes | Gram-positive Bacteria | 39 |

| Candida albicans | Fungus (Yeast) | 39 |

Experimental Protocol: Broth Microdilution Assay

This protocol describes the determination of the MIC of Compound X using the broth microdilution method.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated overnight. The microbial suspension is then adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Compound Dilution: A stock solution of Compound X is prepared. In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of Compound X at which no visible growth of the microorganism is observed. A growth indicator, such as resazurin, can be added to aid in the visualization of microbial growth.[5]

Workflow Visualization: Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Enzyme Inhibition Screening

Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that modulate the activity of specific enzymes involved in disease pathways. The α-glucosidase inhibition assay is commonly used to screen for potential antidiabetic agents.

Data Presentation: α-Glucosidase Inhibition by Compound X

The following table shows the α-glucosidase inhibitory activity of Compound X, with the IC50 value indicating the concentration that inhibits 50% of the enzyme's activity. Acarbose is used as a standard inhibitor for comparison.

| Compound | Target Enzyme | IC50 (µg/mL) |

| Compound X | α-Glucosidase | 0.71[7] |

| Acarbose (Standard) | α-Glucosidase | 5.41[8] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines the procedure for assessing the α-glucosidase inhibitory activity of Compound X.[9][10]

-

Reagent Preparation:

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

-

Compound X is dissolved to prepare various concentrations.

-

-

Enzyme-Inhibitor Incubation: In a 96-well plate, the α-glucosidase enzyme solution is pre-incubated with different concentrations of Compound X for 10 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

-

Reaction Incubation: The plate is incubated for 20 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Workflow Visualization: α-Glucosidase Inhibition Assay

Caption: Workflow of the α-glucosidase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Activity of Some Medicinal Plants from Hamedan District of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activities of selected medicinal plants from Iran and phytochemical evaluation of the most potent extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of selected Iranian medicinal plants against a broad spectrum of pathogenic and drug multiresistant micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenolic Compounds from Diarthron iranica: Enzymatic and in Silico Insights Into α-Amylase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Leonurus japonicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurus japonicus, commonly known as Chinese Motherwort, is a plant with a long history of use in traditional medicine for a variety of ailments. It is rich in a diverse array of bioactive compounds, including alkaloids, diterpenes, and flavonoids, which contribute to its pharmacological effects. Modern research has explored its potential therapeutic applications, focusing on its impact on cellular signaling pathways.

This document provides a detailed protocol for the solvent-based extraction and fractionation of bioactive compounds from the aerial parts of Leonurus japonicus. It also includes information on the known signaling pathways affected by extracts and compounds from this plant.

Disclaimer: The compound "Persianone" (C40H56O6) has not been reported in the scientific literature as a constituent of Leonurus japonicus. The following protocols are general methods for the extraction of common bioactive compounds from this plant and may or may not be effective for the isolation of this compound, should it be present.

Data Presentation

The following table summarizes representative quantitative data for the extraction of leonurine, a major bioactive alkaloid from Leonurus japonicus, using different methods. This data is provided for comparative purposes.

| Extraction Method | Starting Material | Compound | Yield | Purity | Reference |

| High-Speed Countercurrent Chromatography | 2.48 g crude extract | Leonurine | 68 mg | ~96.2% | [1] |

| Reflux with Boiling Water | 6 g plant powder | Leonurine | ~3 mg | Not Specified | [1] |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect the aerial parts of Leonurus japonicus during its flowering season. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a shaded, well-ventilated area until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 45°C to preserve thermolabile compounds.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Solvent Extraction

-

Maceration with Ethanol:

-

Weigh the powdered plant material.

-

Place the powder in a large container with a lid.

-

Add 95% ethanol to the powder in a 1:10 (w/v) ratio.

-

Seal the container and allow it to stand for 72 hours at room temperature, with occasional agitation.

-

After 72 hours, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

Continue the evaporation until a viscous crude extract is obtained.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

For each solvent, add it to the separatory funnel, shake vigorously, and then allow the layers to separate.

-

Collect each solvent fraction separately.

-

Repeat the partitioning with each solvent three times to ensure complete separation.

-

-

Fraction Concentration:

-

Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions using a rotary evaporator to obtain the respective dried fractions.

-

Isolation and Purification (Example: Alkaloids)

-

Acid-Base Extraction for Alkaloids:

-

Dissolve the n-butanol fraction in 5% hydrochloric acid.

-

Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia water.

-

Extract the alkaline solution with chloroform or dichloromethane to isolate the alkaloids.

-

Combine the organic layers and evaporate the solvent to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Further purify the crude alkaloid fraction using column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate individual compounds.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine fractions containing the compound of interest.

-

For high-purity isolation, techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) can be employed.[1]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of bioactive compounds.

Signaling Pathways

Extracts from Leonurus japonicus and its isolated compounds have been shown to modulate several key signaling pathways involved in cellular processes like inflammation and protein synthesis.

Caption: Modulation of PI3K/Akt/mTOR and NF-κB signaling pathways.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Persianone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persianone is a naturally occurring terpenoid that has garnered interest for its potential biological activities. The isolation and purification of this compound in high purity are essential for comprehensive characterization, bioactivity screening, and further drug development studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such natural products, offering high resolution and selectivity.[1] This document provides a detailed protocol for the HPLC purification of this compound, based on established methodologies for the separation of hydrophobic terpenoids.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective HPLC purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O₆ | PubChem CID: 15765316 |

| Molecular Weight | 648.9 g/mol | PubChem CID: 15765316 |

| Class | Terpenoid | [2] |

| Polarity | Non-polar/Hydrophobic | [3] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. | General knowledge for terpenoids |

Experimental Protocols

I. Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared.

-

Extraction:

-

Grind the dried plant material (or other source) to a fine powder.

-

Perform solvent extraction using a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture thereof) to extract the crude mixture containing this compound.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

-

Preliminary Fractionation (Optional but Recommended):

-

To reduce the complexity of the mixture injected into the HPLC system, perform a preliminary fractionation using techniques like solid-phase extraction (SPE) or open column chromatography with silica gel.[4]

-

Elute with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions rich in this compound.

-

-

Final Sample Preparation for HPLC:

-

Dissolve the this compound-rich fraction in the HPLC mobile phase A (see section II) or a compatible solvent.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

II. HPLC Purification Protocol

This protocol is designed for a reversed-phase HPLC system, which is well-suited for the separation of hydrophobic molecules like this compound.

Table 1: HPLC Instrumentation and Parameters

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). |

| Mobile Phase A | HPLC-grade water with 0.1% (v/v) formic acid.[5] |

| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) formic acid.[5] |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV-Vis scan of this compound) |

| Injection Volume | 500 µL (can be adjusted based on concentration and column capacity) |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 30 | 70 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 26 | 30 | 70 |

| 30 | 30 | 70 |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition (30% A, 70% B) until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the gradient elution program as detailed in Table 2.

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

-

After the purification run, wash the column with 100% Mobile Phase B for at least 15 minutes.

-

Store the column in an appropriate solvent (e.g., 80% acetonitrile in water) as recommended by the manufacturer.

III. Post-Purification Processing

-

Purity Analysis:

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Use the same column type but with analytical dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) and a lower flow rate (e.g., 1.0 mL/min).

-

-

Solvent Removal:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.

-

-

Structure Confirmation:

-

Confirm the identity and structure of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

Concluding Remarks

The protocol outlined above provides a robust starting point for the efficient purification of this compound using reversed-phase HPLC. Optimization of the gradient, flow rate, and column temperature may be necessary depending on the specific crude extract and the HPLC system used. The successful isolation of pure this compound will facilitate further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Persianone Derivatives for Structure-Activity Relationship (SAR) Studies

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a framework for the synthesis and evaluation of derivatives of the natural product Persianone for structure-activity relationship (SAR) studies. Initial investigations revealed that while the chemical structure of this compound is known, there is a significant lack of publicly available scientific literature detailing its isolation, synthesis, biological activity, and the preparation of its derivatives.

Therefore, this document will serve as a comprehensive template, outlining the necessary experimental protocols and data presentation strategies that can be applied to a research program focused on this compound. To illustrate these principles, examples drawn from well-studied classes of natural products with extensive SAR data will be utilized.

Introduction to this compound

This compound is a complex natural product with the molecular formula C₄₀H₅₆O₆. Its IUPAC name is (2S,4aS,8aS)-2-[[(2R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one. The intricate scaffold, featuring two modified decalin ring systems linked by an ether bond and substituted with furan moieties, suggests potential for diverse biological activities. The lack of existing research presents a unique opportunity for novel discoveries in drug development.

The primary objective of a medicinal chemistry campaign around this compound would be to systematically modify its structure to understand the relationship between specific functional groups and the resulting biological activity. This understanding is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy for this compound Derivatives

Given the complexity of the this compound core, a semi-synthetic approach is the most practical strategy for generating a library of derivatives for initial SAR studies. This involves isolating the parent natural product and then performing chemical modifications at various reactive sites.

Key reactive handles on the this compound scaffold for derivatization include:

-

Hydroxyl Group: The tertiary alcohol offers a site for esterification, etherification, and oxidation.

-

Ketone Carbonyls: These can be subjected to reduction, olefination, or the formation of imines and related derivatives.

-

Furan Rings: The furan moieties can potentially undergo electrophilic substitution or cycloaddition reactions, although these may require careful optimization to avoid unwanted side reactions.

-

Enone System: The α,β-unsaturated ketone presents a Michael acceptor for the addition of various nucleophiles.

Below is a generalized workflow for the semi-synthesis and evaluation of this compound derivatives.

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols (Template)

The following are template protocols for the synthesis of representative this compound derivatives. Note: These are generalized procedures and will require optimization for the specific substrate.

Protocol 1: Esterification of the Tertiary Hydroxyl Group

Objective: To synthesize a series of ester derivatives of this compound to probe the steric and electronic requirements of the binding pocket interacting with the hydroxyl group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Acyl chloride or carboxylic acid of interest (e.g., acetyl chloride, benzoyl chloride)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add TEA (3.0 eq) and a catalytic amount of DMAP.

-

Slowly add the acyl chloride (1.5 eq) dropwise to the reaction mixture. If using a carboxylic acid, add a coupling agent like DCC or EDC (1.5 eq) along with DMAP (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).

-

Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reduction of the Ketone Carbonyls

Objective: To investigate the importance of the carbonyl groups for biological activity by reducing them to the corresponding alcohols.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH) (use with caution)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous MeOH at 0 °C.

-

Add NaBH₄ (2.0-5.0 eq) portion-wise over 15 minutes.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel. Note that diastereomeric alcohols may be formed, which may require careful separation.

-

Characterize the purified alcohol derivative(s) by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation for SAR Studies

Systematic and clear presentation of SAR data is crucial for identifying trends and designing the next generation of compounds.

Table 1: SAR of this compound Derivatives - Modification of the Hydroxyl Group

| Compound ID | R Group | Yield (%) | Biological Activity (IC₅₀, µM) |

| P-1 | -OH | - | [Insert Activity of Parent] |

| P-1a | -OAc | [XX] | [Insert Activity] |

| P-1b | -OBz | [XX] | [Insert Activity] |

| P-1c | -OMe | [XX] | [Insert Activity] |

Table 2: SAR of this compound Derivatives - Modification of the Carbonyl Groups

| Compound ID | Modification | Yield (%) | Biological Activity (IC₅₀, µM) |

| P-1 | C=O (Parent) | - | [Insert Activity of Parent] |

| P-2a | C-OH (Diastereomer 1) | [XX] | [Insert Activity] |

| P-2b | C-OH (Diastereomer 2) | [XX] | [Insert Activity] |

Proposed Signaling Pathway Investigation

The biological activity of natural products is often linked to their interaction with specific cellular signaling pathways. A hypothetical pathway that could be investigated for this compound and its derivatives is presented below. This would need to be adapted based on the observed biological effects.

Caption: Hypothetical signaling pathway potentially modulated by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents an exciting starting point for a drug discovery program. The protocols and strategies outlined in this document provide a robust framework for the systematic synthesis of derivatives and the elucidation of their structure-activity relationships. Future work should focus on the total synthesis of the this compound core to allow for more profound structural modifications and a deeper understanding of its pharmacophore. Additionally, the identification of the specific biological target(s) of this compound will be critical for rational drug design and lead optimization.

Application Note: In Vitro Assay for Estrogen Sulfotransferase (SULT1E1) Inhibition by Persianone

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Estrogen sulfotransferase (SULT1E1) is a critical enzyme in the metabolism and inactivation of estrogens.[1][2] It catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrogens like 17β-estradiol (E2), rendering them biologically inactive and more water-soluble for excretion.[1] Inhibition of SULT1E1 can lead to an increase in the local concentration of active estrogens, a mechanism of interest in the study of endocrine disruption and the development of novel therapeutics for hormone-dependent cancers.[1][3][4] Persianone, a natural compound, is investigated here as a potential inhibitor of SULT1E1. This document provides a detailed protocol for determining the inhibitory potential of this compound on human SULT1E1 activity in vitro.

Principle of the Assay

The assay quantifies the activity of SULT1E1 by measuring the formation of a sulfated estrogen product. This is achieved by using a radiolabeled substrate, either [³H]17β-estradiol or [³⁵S]PAPS. In the presence of an inhibitor like this compound, the rate of the sulfation reaction will decrease. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) can then be determined by measuring the enzyme activity at various concentrations of the test compound.

Experimental Protocols

Materials and Reagents

-

Recombinant human SULT1E1 (expressed in E. coli or other systems) or human liver cytosol[5][6]

-

This compound (stock solution prepared in DMSO)

-

[³H]17β-estradiol

-

Dithiothreitol (DTT)[6]

-

EDTA[6]

-

Dichloromethane[6]

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

-

Liquid scintillation counter

Assay Protocol using [³H]17β-estradiol

This protocol is adapted from established methods for measuring SULT1E1 activity.[5][6]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in microcentrifuge tubes containing:

-

0.1 M Potassium Phosphate Buffer (pH 7.2)

-

2 mM EDTA

-

1 mM DTT

-

Recombinant SULT1E1 (e.g., 0.1 µg total cytosolic protein/ml)[6]

-

Varying concentrations of this compound (or DMSO as a vehicle control). The final DMSO concentration should be kept constant across all reactions (e.g., 1% v/v).

-

Initiate the reaction by adding a mixture of [³H]17β-estradiol (e.g., final concentration of 1 nM) and PAPS (e.g., final concentration of 50 µM).[6]

-

-

The final reaction volume is typically 200 µl.[6]

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[6]

-

-

Reaction Termination and Extraction:

-

Quantification:

-

Carefully transfer a known volume (e.g., 1 ml) of the upper aqueous phase, which contains the [³H]estradiol sulfate, into a scintillation vial.[6]

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation

The quantitative data for the inhibition of SULT1E1 by this compound should be summarized in a clear and structured table.

| Inhibitor | SULT1E1 Source | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| This compound | Recombinant human SULT1E1 | 17β-estradiol | [Experimental Value] | [e.g., Competitive] | [Experimental Value] |

| This compound | Human Liver Cytosol | 17β-estradiol | [Experimental Value] | [e.g., Non-competitive] | [Experimental Value] |

This table should be populated with experimentally derived values.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow for the SULT1E1 inhibition assay.

Caption: Mechanism of SULT1E1-catalyzed estrogen sulfation and its inhibition by this compound.

Caption: Experimental workflow for the in vitro SULT1E1 inhibition assay.

References

- 1. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent inhibition of estrogen sulfotransferase by hydroxylated metabolites of polyhalogenated aromatic hydrocarbons reveals alternative mechanism for estrogenic activity of endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of estrogen sulfation by SULT1E1 and PAPSS on the development of estrogen‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repub.eur.nl [repub.eur.nl]

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Testing of Persianone

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture-based assays to evaluate the cytotoxic potential of Persianone, a natural product with the chemical formula C40H56O6. While specific biological data for this compound is not extensively documented, the following protocols are based on established methods for assessing the cytotoxicity of novel natural compounds, drawing parallels from studies on other plant-derived substances used in traditional Persian medicine.

Introduction to Cytotoxicity Testing of Natural Products

Natural products remain a significant source for the discovery and development of new therapeutic agents, particularly in oncology.[1] Many compounds derived from medicinal plants have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The initial assessment of a novel compound like this compound involves in vitro cytotoxicity screening to determine its efficacy and mechanism of action. These assays are crucial for identifying promising lead compounds for further development.[2]

The primary objectives of these protocols are to:

-

Determine the dose-dependent cytotoxic effects of this compound on cancer cell lines.

-

Elucidate the primary mechanism of cell death, such as apoptosis or necrosis.

Key Experimental Assays

Two fundamental assays are detailed below: the MTT assay to measure cell viability and the Annexin V/Propidium Iodide (PI) assay to specifically quantify apoptosis.

MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[5][6]

Annexin V/PI Assay for Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early-stage apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] By using Annexin V and PI together, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Data Presentation

Quantitative data from cytotoxicity experiments should be organized for clarity and ease of comparison.

Cell Viability Data (MTT Assay)

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9]

Table 1: Illustrative IC50 Values of Various Plant Extracts on Cancer Cell Lines

The following data is for illustrative purposes, as specific IC50 values for this compound are not currently available in the literature. This table demonstrates how to present such data.

| Plant Extract | Cell Line | IC50 (µg/mL) | Reference |

| Chelidonium majus L. | Raji | 25.66 ± 1.2 | [7] |

| Ferulago angulata | Jurkat | < 8 | [10] |

| Echinophora cinerea | K562 | < 20 | [10] |

| Persian Shallot Extract | HepG2 | 149 | [11] |

| Cuscuta epithymum | MIA PaCa-2 | 85.03 |

Apoptosis Assay Data (Annexin V/PI)

The data from flow cytometry analysis is quantified to show the percentage of cells in each quadrant, representing different stages of cell death.

Table 2: Template for Apoptosis Assay Results

| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |

| Control | 0 µM | ||||

| This compound | X µM | ||||

| This compound | Y µM | ||||

| This compound | Z µM |

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various assays.

Caption: Experimental workflow for this compound cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7, HepG2, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT reagent (5 mg/mL in PBS)[5]

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percent viability against the log of this compound concentration to determine the IC50 value.

-

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

-

Selected cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (including a vehicle control) and incubate for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each of the four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Viable cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

Potential Signaling Pathways

Natural products often induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on similar compounds suggest that this compound may modulate the expression of key apoptosis-related proteins.[11]

The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12] The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[12]

Caption: Simplified overview of apoptosis signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Cytotoxic Activity of Four Plants Used in Persian Traditional Medicine [apb.tbzmed.ac.ir]

- 3. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity Studies of the Crude venom and Fractions of Persian Gulf Snail (Conus textile) on Chronic Lymphocytic Leukemia and Normal Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Persian shallot, Allium hirtifolium Boiss, induced apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of Persianone: Animal Models and Protocols

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents to combat inflammation, researchers are increasingly turning to natural products. A promising new compound, Persianone, has emerged as a candidate with significant anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the anti-inflammatory effects of this compound in preclinical animal models.

Introduction to this compound

Initial research into "this compound" did not yield specific public data, suggesting it may be a novel or proprietary compound. The following protocols and data are based on established methodologies for evaluating the anti-inflammatory effects of new chemical entities and natural products in well-validated animal models.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory drugs with improved efficacy and safety profiles is a critical area of research. This compound represents a promising lead compound for the development of such therapies.

Animal Models for a Comprehensive Evaluation

To thoroughly investigate the anti-inflammatory properties of this compound, a multi-model approach is recommended. The following are standard and well-characterized animal models of acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model for studying acute inflammation. Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar region of the rat hind paw. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (2.5-6 hours) is characterized by the release of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

Formalin-Induced Paw Licking in Mice

The formalin test is a valuable model for assessing both inflammatory and nociceptive (pain) responses. A dilute solution of formalin is injected into the mouse paw, eliciting a biphasic licking response. The early phase (0-5 minutes) represents neurogenic pain, while the late phase (15-30 minutes) is associated with inflammatory pain.[5][6] This model can help determine if this compound has analgesic as well as anti-inflammatory effects.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats